molecular formula C9H7FN2 B2815660 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile CAS No. 1427021-52-0

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B2815660
CAS No.: 1427021-52-0
M. Wt: 162.167
InChI Key: PODBHVBDZYLTEJ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1427021-52-0 . It has a molecular weight of 162.17 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This indicates that the molecule consists of a cyclopropane ring attached to a carbonitrile group and a 3-fluoropyridin-2-yl group.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Ring Expansion and Fluorination

The compound has been utilized in carbon-carbon bond scission and intramolecular ring expansion fluorination of unactivated cyclopropanes. This process is facilitated by a novel hypervalent fluoroiodane(III) reagent, leading to the production of medicinally relevant 4-fully substituted fluoropiperidines. This strategy shows excellent regio- and diastereoselectivity, highlighting its potential in medicinal chemistry (Ren et al., 2021).

Synthesis of Disubstituted Cyclopropanes

Efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles has been achieved via selective decarboxylation of substituted cyclopropane-1-carboxylates. This method demonstrates the versatility of cyclopropanes in synthesis and their potential applications in various fields, including pharmaceuticals (Wang et al., 2017).

Development of Chiral Cyclopropane Units

Chiral cyclopropane units, including those related to 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile, have been synthesized as conformationally restricted analogues of biologically active compounds. These units are useful in studying bioactive conformations and improving activity in medicinal chemistry (Kazuta et al., 2002).

Oxidative Cyclizations and Heterocycles

Oxidative cyclizations of 3-oxopropanenitriles have been explored, leading to the synthesis of dihydrofuran-3-carbonitriles containing heterocycles. This showcases the compound's role in forming complex structures potentially useful in organic synthesis and drug development (Yılmaz et al., 2005).

Synthesis of Fluoropiperidines

A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines has been described, underlining the importance of fluorinated cyclopropanes in medicinal chemistry as building blocks for the synthesis of novel compounds (Van Hende et al., 2009).

Multifunctional Cyclopropanes

The versatility of this compound and similar compounds in synthesizing multifunctional cyclopropanes has been demonstrated. These compounds have significant potential in biological applications, highlighting their importance in drug discovery (Aitken, 1997).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be found online . It’s important to handle this compound with care, following all safety protocols outlined in the MSDS.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile” are not well characterized. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The presence of the nitrile group suggests that it may undergo metabolism via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which it is present .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBHVBDZYLTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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